![molecular formula C27H27N3O2 B2532602 4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 848867-51-6](/img/structure/B2532602.png)
4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one" is a heterocyclic molecule that likely exhibits a range of biological activities due to the presence of benzimidazole and pyrrolidinone moieties. Benzimidazole derivatives are known for their diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities . Pyrrolidinones, on the other hand, are known for their photochromic properties and can form highly colored photochromes . The combination of these two functional groups in a single molecule could potentially enhance its biological activity or confer new properties.
Synthesis Analysis
The synthesis of compounds related to the target molecule typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of polyimides derived from aromatic diamine monomers, which share structural similarities with the target compound, involves a series of reactions including Friedel–Crafts acylation and nucleophilic substitution . Similarly, the synthesis of benzimidazole derivatives often involves the formation of intermediates such as Schiff bases, followed by oxidative ring closure . These methods could potentially be adapted for the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is often characterized using techniques such as X-ray diffraction and density functional theory (DFT) calculations . These methods provide detailed information about the geometric parameters and electronic structure of the molecule, which are crucial for understanding its reactivity and interaction with biological targets. The target compound's structure could be similarly analyzed to predict its properties and optimize its synthesis.
Chemical Reactions Analysis
Benzimidazole and pyrrolidinone derivatives participate in various chemical reactions. Benzimidazole derivatives can act as ligands in coordination chemistry or undergo further functionalization at different positions on the ring . Pyrrolidinone derivatives exhibit photochromic behavior, which involves reversible structural changes upon exposure to light . Understanding these reactions is essential for the development of new compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole and pyrrolidinone derivatives are influenced by their molecular structure. For example, polyimides containing benzimidazole units exhibit exceptional thermal and thermooxidative stability, as well as solubility in various solvents . The photochromic properties of pyrrolidinone derivatives are also notable, as they can lead to the formation of thermally stable colored species . These properties are important for the practical applications of the target compound in materials science or as a pharmaceutical agent.
Applications De Recherche Scientifique
Synthesis and Biological Activity
The compound 4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one, although not directly referenced in available literature, is structurally related to various heterocyclic compounds that have been synthesized and studied for their potential biological activities. Research into similar compounds has demonstrated a broad interest in the synthesis of heterocyclic derivatives and their evaluation in various biological contexts.
Synthesis of Benzimidazole Derivatives
Benzimidazole derivatives exhibit a wide range of biological activities. A study by Karayel (2021) conducted a detailed analysis of benzimidazole derivatives, including their tautomeric properties, conformations, and anti-cancer properties through density functional theory and molecular docking. This research indicates the significance of structural variations in benzimidazole derivatives for enhancing biological activity.
Antifungal and Antibacterial Agents
Compounds structurally related to 4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one have been synthesized and tested for their antifungal and antibacterial properties. For instance, Jafar et al. (2017) explored the antifungal effects of certain heterocyclic compounds, highlighting the potential for these structures in developing antifungal agents.
Synthesis and DFT Studies
The synthesis of pyrimidine derivatives, as explored by Saracoglu et al. (2020), emphasizes the interest in understanding the electronic and structural properties of heterocyclic compounds through quantum chemical calculations. This research can provide insights into the design of new compounds with enhanced biological activities.
Novel Polyimides
Research into novel polyimides derived from aromatic diamines and dianhydride monomers, such as the study by Zhang et al. (2005), demonstrates the applicability of heterocyclic compounds in materials science. These compounds offer exceptional thermal stability and could inspire the synthesis of new materials based on the structure of interest.
Cytotoxicity of Metal Complexes
The study of metal complexes containing benzimidazole ligands by Ghani & Mansour (2011) provides an example of how the structural features of heterocyclic compounds can be exploited to develop potential anticancer agents. The structural and electronic properties of these complexes were extensively characterized, offering a pathway to understanding the activity of similar compounds.
Propriétés
IUPAC Name |
4-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2/c1-18-8-9-19(2)20(14-18)16-30-25-7-5-4-6-24(25)28-27(30)21-15-26(31)29(17-21)22-10-12-23(32-3)13-11-22/h4-14,21H,15-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWNWCSFKVIISV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-chlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2532520.png)
![6-[2-[Benzyl(methyl)amino]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532521.png)

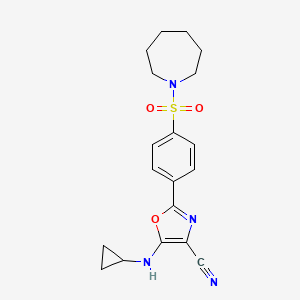
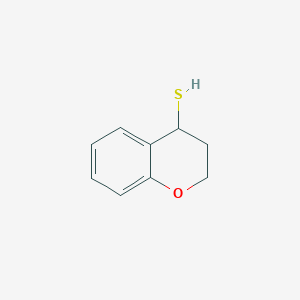
![2-[(4-Nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2532529.png)
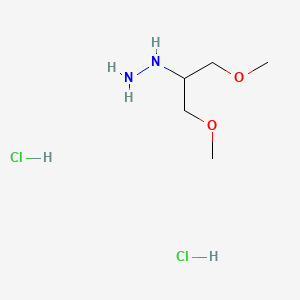
![(E)-ethyl 2-(6-((pyrazine-2-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2532533.png)
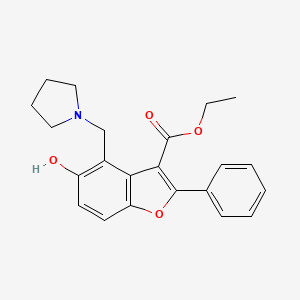
![[1-(2-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2532535.png)
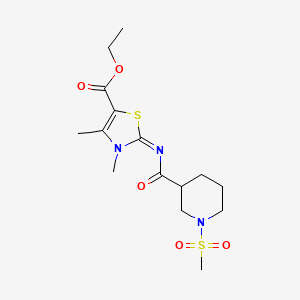
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2532537.png)
![3-(4-nitrophenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2532538.png)